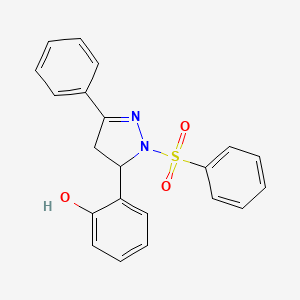

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a complex organic compound that belongs to the class of phenolic pyrazoles This compound is characterized by the presence of a phenol group, a pyrazole ring, and a phenylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the phenol group: The final step is the coupling of the phenylsulfonyl-pyrazole intermediate with a phenol derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Chemical Reactions Involving Pyrazole Derivatives

Pyrazole derivatives are known for their versatility in chemical reactions. They can undergo various transformations, including:

-

Electrophilic Substitution : Pyrazoles can undergo electrophilic substitution reactions, particularly at the 5-position.

-

Nucleophilic Substitution : The presence of a leaving group on the pyrazole ring can facilitate nucleophilic substitution reactions.

-

Ring Opening and Closure : Under certain conditions, pyrazoles can undergo ring opening followed by reclosure to form different heterocyclic compounds.

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for identifying and characterizing pyrazole derivatives. For instance:

-

IR Spectroscopy : Typically shows bands for C=N, C-H, and other functional groups present.

-

NMR Spectroscopy : Provides detailed information about the molecular structure, including the environment of hydrogen and carbon atoms.

-

Mass Spectrometry : Helps in determining the molecular weight and fragmentation pattern.

Biological Activities:

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol have been investigated in several studies, highlighting its potential as a therapeutic agent.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. Molecular docking studies suggest that it acts as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could provide a basis for developing new anti-inflammatory drugs.

Anticancer Potential

The compound has also shown promise in cancer research. It has been reported to inhibit Wnt signaling pathways, which are crucial in various malignancies. By modulating these pathways, the compound may help in the development of targeted cancer therapies.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Phenylsulfonylhydrazine + Carbonyl | 68 |

| 2 | Electrophilic Substitution | Phenolic Compound + Pyrazole Derivative | 74 |

| 3 | Purification | Recrystallization from DMF-Ethanol | - |

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of 5-LOX | |

| Anticancer | Wnt signaling modulation |

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of This compound using in vitro assays. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Case Study 2: Cancer Research

In another investigation, researchers explored the compound's effect on cancer cell lines. The findings revealed that treatment with this pyrazole derivative resulted in decreased cell proliferation and induced apoptosis in cancer cells, suggesting its utility as a lead compound for further drug development targeting Wnt-related cancers.

Wirkmechanismus

The mechanism of action of 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the pyrazole ring can participate in π-π stacking interactions. The phenylsulfonyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-5-yl)phenol: Lacks the dihydro component, which may affect its reactivity and binding properties.

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Variation in the position of the phenol group, which can influence its chemical behavior.

Uniqueness

2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to the combination of its structural features, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

The compound 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O2S, with a molecular weight of approximately 284.33 g/mol. Its structure features a phenolic group and a sulfonamide moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 2-(3-phenyl... | E. coli | 20 | 125 |

| S. aureus | 18 | 250 | |

| P. aeruginosa | 15 | 500 |

These results indicate that the compound exhibits moderate to good antibacterial activity, particularly against E. coli and S. aureus, which are significant pathogens in clinical settings .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, in vitro studies demonstrated that similar pyrazole derivatives reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .

Anticancer Activity

Emerging evidence suggests that compounds like this compound may possess anticancer properties. Studies have shown that certain pyrazole derivatives induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways. For instance, a study demonstrated that specific derivatives could reduce the viability of breast cancer cells significantly at concentrations as low as 10 µM .

Case Studies

- Antimicrobial Screening : A study evaluated various pyrazole derivatives against Gram-negative and Gram-positive bacteria using a well diffusion method. The results indicated that modifications to the phenolic group influenced the antimicrobial activity significantly.

- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of pyrazole derivatives resulted in reduced paw edema compared to control groups, highlighting their anti-inflammatory potential.

- Cancer Cell Line Study : The cytotoxic effects of several pyrazole derivatives were tested on human cancer cell lines (e.g., MCF7 for breast cancer). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers at higher concentrations .

Eigenschaften

IUPAC Name |

2-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c24-21-14-8-7-13-18(21)20-15-19(16-9-3-1-4-10-16)22-23(20)27(25,26)17-11-5-2-6-12-17/h1-14,20,24H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFWVAXNHNTNGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.